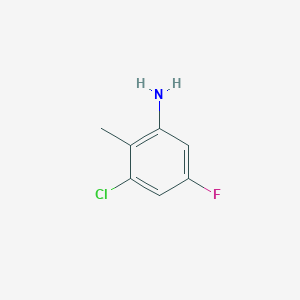

2-Amino-6-chloro-4-fluorotoluene

Overview

Description

Scientific Research Applications

-

Preparation of 2-chloro-4-fluorotoluene

- Application: The compound “2-chloro-4-fluorotoluene” can be prepared from “2-chloro-4-aminotoluene” using a method disclosed in a patent .

- Method: The method involves cooling anhydrous hydrogen fluoride to 0-5 ℃, slowly dripping 2-chloro-4-aminotoluene, adding sodium nitrite after dissolution is finished, and keeping the temperature at 0-10 ℃ for 1 h; then carrying out pyrolysis, and keeping the temperature for 19-21h after the pyrolysis is finished .

- Results: The method results in a more controllable and efficient reaction, reduces the generation of other impurities, and is easy to operate .

-

Preparation of 2-chloro-4-fluorotoluene

- Application: A novel process for the preparation of 2-chloro-4-fluorotoluene has been disclosed in a patent . This compound is a key intermediate for the synthesis of several pharmaceutical, agrochemical, and other important fine chemical products .

- Method: The method involves diazotization of 2-chloro-4-aminotoluene, followed by a two-stage pyrolysis and uniform and slow temperature rise .

- Results: The method results in a more controllable and efficient reaction, reduces the generation of other impurities, and is easy to operate .

-

- Application: The metabolism and excretion of the xenobiotic compound 2-fluoroaniline is important due to human exposure in manufacturing .

- Method: It is found to be very efficiently metabolized, primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation .

- Results: The study provides detailed information about the metabolism and excretion of 2-fluoroaniline .

-

Synthesis of 2,4-dichloro-3,5-difluorobenzoic acid

- Application: 2,4-dichloro-3,5-difluorobenzoic acid was synthesised from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation and chlorination .

- Method: The synthesis involves treatment of 4-chloro-3,5-difluorobenzonitrile with concentrated nitric acid/sulfuric acid and then sodium nitrite solution .

- Results: The synthesis results in the formation of 2,4-dichloro-3,5-difluorobenzoic acid .

Safety And Hazards

The safety data sheet for 2-Amino-6-chloro-4-fluorotoluene indicates that it is hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin irritant, eye irritant, and can cause specific target organ toxicity (single exposure) affecting the respiratory system .

properties

IUPAC Name |

3-chloro-5-fluoro-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c1-4-6(8)2-5(9)3-7(4)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPXWUPJSPGPSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372201 | |

| Record name | 2-Amino-6-chloro-4-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-fluoro-2-methylaniline | |

CAS RN |

886761-87-1 | |

| Record name | 3-Chloro-5-fluoro-2-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886761-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-chloro-4-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Benz[6,7]indazolo[2,3,4-fgh]naphth[2'',3'':6',7']indolo[3',2':5,6]anthra[2,1,9-mna]acridine-2,7,10,15-tetrone](/img/structure/B1585838.png)